N,N-Dimethyl-N'-phenylsulfamide

Catalog No.
S572466
CAS No.
4710-17-2
M.F
C8H12N2O2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-N'-phenylsulfamide

CAS Number

4710-17-2

Product Name

N,N-Dimethyl-N'-phenylsulfamide

IUPAC Name

(dimethylsulfamoylamino)benzene

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

QCDQDISRALTLNQ-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)NC1=CC=CC=C1

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC=C1

N,N-Dimethyl-N'-phenylsulfamide is an organic compound characterized by its molecular formula C8H12N2O2SC_8H_{12}N_2O_2S and a molecular weight of approximately 188.26 g/mol. The compound features a sulfonamide functional group, which is significant in various biological and chemical applications. It is often recognized for its role as a metabolite of the agrochemical dichlofluanid, which is used in agricultural practices to control fungal diseases in crops .

As a metabolite, N,N-Dimethyl-N'-phenylsulfamide is not expected to have a specific mechanism of action. Its presence indicates the breakdown of dichlofluanid, which has fungicidal properties [].

Identification and Classification:

N,N-Dimethyl-N'-phenylsulfamide (C₈H₁₂N₂O₂S) is a member of the class of sulfamides. It is also known by its synonyms N-(dimethylsulfamoyl)aniline []. This compound can be identified by its unique identifiers such as CAS Registry Number: 4710-17-2 and PubChem CID: 78441 [].

Origin and Metabolism:

N,N-Dimethyl-N'-phenylsulfamide is primarily known as a metabolite of the agrochemical dichlofluanid [, ]. Dichlofluanid is a fungicide used in agriculture to control various fungal diseases in crops []. When this fungicide enters the environment, it undergoes various biological and chemical transformations, and N,N-Dimethyl-N'-phenylsulfamide is one of the resulting breakdown products [].

Role as a Marine Xenobiotic Metabolite:

Research has identified N,N-Dimethyl-N'-phenylsulfamide as a marine xenobiotic metabolite. Xenobiotics are any chemical compounds that are foreign to an organism or the environment []. In this context, N,N-Dimethyl-N'-phenylsulfamide is a breakdown product of a human-made chemical (dichlofluanid) that enters the marine environment and is transformed by marine organisms [, ].

Involving arylsulfinic acids and amines can also produce this compound with yields ranging from 75% to 85% depending on the reaction conditions .
  • Degradation of Dichlofluanid: N,N-Dimethyl-N'-phenylsulfamide is also formed as a degradation product of dichlofluanid, which undergoes hydrolysis in various environmental conditions .
  • N,N-Dimethyl-N'-phenylsulfamide exhibits notable biological activity, particularly as a marine xenobiotic metabolite. Its biological significance includes:

    • Antimicrobial Properties: Compounds in the sulfonamide class are known for their antibacterial properties, acting as inhibitors of bacterial folic acid synthesis.
    • Toxicological Studies: The compound's breakdown products have been studied for their environmental impact and toxicity, particularly in aquatic ecosystems .

    The synthesis of N,N-Dimethyl-N'-phenylsulfamide can be achieved through various methods:

    • Electrochemical Synthesis: Utilizing electrochemical oxidation of specific precursors such as 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids yields high-purity products .
    • Chemical Synthesis: Direct

    N,N-Dimethyl-N'-phenylsulfamide has several applications:

    • Agricultural Use: As a metabolite of dichlofluanid, it plays a role in understanding the environmental fate of agricultural chemicals.
    • Research: It serves as a model compound for studying sulfonamide chemistry and its biological effects.
    • Pharmaceutical Development: Its antimicrobial properties make it a candidate for further research in drug development.

    Studies focusing on the interactions of N,N-Dimethyl-N'-phenylsulfamide have highlighted its behavior in biological systems:

    • Environmental Impact Assessments: Research indicates that this compound can affect aquatic life due to its persistence and potential toxicity in marine environments .
    • Metabolic Pathways: Investigations into how organisms metabolize this compound provide insights into its safety and efficacy as an agrochemical.

    N,N-Dimethyl-N'-phenylsulfamide shares structural and functional similarities with various other compounds. Here are some notable examples:

    Compound NameMolecular FormulaKey Characteristics
    N,N-DimethylsulfamideC_2H_6N_2OSSimple structure; used primarily as an intermediate.
    SulfanilamideC_7H_9N_3O_2SKnown for its antibacterial properties; widely used.
    DichlofluanidC_9H_{11}Cl_2FN_2O_2S_2Agrochemical; precursor to N,N-dimethyl-N'-phenylsulfamide.

    Uniqueness

    N,N-Dimethyl-N'-phenylsulfamide is unique due to its specific phenyl substitution on the nitrogen atom, which enhances its biological activity compared to simpler sulfonamides. Its role as a metabolite of dichlofluanid also distinguishes it from other similar compounds, emphasizing its relevance in both agricultural chemistry and environmental studies.

    Electrochemical and Conventional Synthesis Routes

    The synthesis of N,N-Dimethyl-N'-phenylsulfamide encompasses both electrochemical and conventional chemical methodologies, each offering distinct advantages for different production scales and requirements. Electrochemical synthesis has emerged as a particularly promising approach due to its environmental benefits and selectivity advantages [4].

    The electrochemical synthesis of N,N-Dimethyl-N'-phenylsulfamide can be achieved through the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles [4]. This methodology utilizes aqueous ethanol at pH 7.0 and produces pure N,N-diarylsulfonyl derivatives in yields ranging from 55-76% [4]. The electrochemical approach offers superior control over reaction conditions and generates fewer unwanted byproducts compared to traditional chemical methods [4].

    Conventional synthesis routes primarily involve the reaction of aniline with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is subsequently treated with sulfuryl chloride to yield the final product . The reaction conditions typically require maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction . This conventional approach has demonstrated yields of up to 84.2% under optimized conditions [2].

    An alternative conventional route involves the direct reaction between N,N-dimethyl-N'-phenylsulfonamide and sodium hydride in toluene at 0-5°C, followed by reaction at room temperature for 0.5 to 1 hour [2]. This method has proven particularly effective for industrial applications, achieving yields of 84.2% with excellent reproducibility [2].

    Synthesis MethodReaction ConditionsYield Range (%)Key Advantages
    Electrochemical oxidation of 4-nitroso-N,N-dimethylanilineAqueous ethanol, pH 7.055-76Pure N,N-diarylsulfonyl derivatives
    Conventional reaction with dimethyl sulfateTemperature 0-5°C, sodium hydroxide base84.2High yield industrial process
    Sodium hydride/sulfonyl chloride routeToluene, 0-5°C, 0.5-1 hour84.2Efficient deprotonation mechanism
    Aniline + dimethyl sulfate + baseContinuous flow reactors, controlled temperatureUp to 95Scalable industrial production
    Electrochemical with arylsulfinic acidsAqueous ethanol, pH 7.055-76Electrochemical selectivity

    Reaction Mechanisms Involving Sodium Hydride and Sulfonyl Chlorides

    The reaction mechanism involving sodium hydride and sulfonyl chlorides represents a fundamental pathway for N,N-Dimethyl-N'-phenylsulfamide synthesis. The mechanism begins with the deprotonation of the sulfamide nitrogen by sodium hydride, creating a nucleophilic anion that can subsequently react with electrophilic sulfonyl chlorides [2] [13].

    The initial step involves the addition of N,N-dimethyl-N'-phenylsulfonamide to toluene, followed by the careful addition of sodium hydride at 0-5°C [2]. The deprotonation occurs rapidly, typically within 0.5 to 1 hour at room temperature, forming the corresponding sodium salt [2]. This deprotonation step is crucial as it generates the nucleophilic species necessary for subsequent reactions with sulfonyl chlorides [20].

    The nucleophilic substitution mechanism involves the attack of the deprotonated sulfamide on the electrophilic sulfur center of sulfonyl chlorides [13]. This process follows a typical SN2 mechanism, where the nucleophilic nitrogen attacks the sulfur atom, resulting in the displacement of the chloride ion [13]. The reaction proceeds with high selectivity when conducted under controlled temperature conditions [13].

    The use of sodium hydride as a base offers several mechanistic advantages over other bases. The strong basicity of sodium hydride ensures complete deprotonation of the sulfamide nitrogen, eliminating competing side reactions that can occur with weaker bases [20]. Additionally, the heterogeneous nature of sodium hydride allows for controlled reaction kinetics, as the deprotonation rate can be modulated by controlling the particle size and reaction temperature [20].

    Mechanism TypeKey IntermediatesTemperature Range (°C)Reaction TimeSelectivity
    Sodium hydride deprotonationDeprotonated sulfamide anion0-50.5-1 hourHigh
    Electrochemical oxidationRadical cations20-25ContinuousExcellent
    Sulfonyl chloride nucleophilic substitutionSulfonyl chloride electrophile0-201-2 hoursGood
    Arylsulfinic acid Michael additionSulfinate nucleophile60-803-24 hoursModerate to high

    Optimization of Industrial-Scale Manufacturing Processes

    Industrial-scale manufacturing of N,N-Dimethyl-N'-phenylsulfamide requires careful optimization of multiple process parameters to achieve economic viability while maintaining product quality. The transition from laboratory-scale to industrial production involves significant challenges related to heat transfer, mixing efficiency, and process control [22].

    Temperature control represents a critical optimization parameter in industrial manufacturing. The exothermic nature of many sulfamide synthesis reactions necessitates precise temperature management to prevent thermal runaway and product degradation [22]. Industrial reactors typically employ multiple temperature zones, with initial reaction temperatures maintained at 0-5°C for reaction initiation, followed by controlled heating to 20-25°C for completion [2] [22]. Advanced temperature control systems utilize thermocouple arrays and heat flux sensors to monitor and control thermal profiles throughout the reactor [28].

    Pressure optimization plays a crucial role in industrial processes, particularly for electrochemical synthesis routes. Operating pressures ranging from atmospheric to 2 bar have been found optimal for different synthesis pathways [28]. The pressure conditions directly influence reaction kinetics, mass transfer rates, and the formation of byproducts [28]. Industrial installations incorporate sophisticated pressure monitoring systems using capacitance manometers and Pirani gauges to maintain optimal operating conditions [28].

    Flow rate optimization in continuous manufacturing processes determines the space-time yield and overall process economics. Laboratory studies have demonstrated optimal flow rates of 0.1-0.3 mL/min for small-scale operations, which scale proportionally for industrial applications [19]. Higher flow rates can lead to incomplete conversion and reduced yields, while excessively low flow rates result in poor process economics [19].

    Mixing efficiency becomes increasingly challenging at industrial scales due to the cubic scaling relationship between reactor volume and mixing power requirements. Industrial reactors employ high surface area static mixers and advanced impeller designs to ensure complete conversion [22]. In-line analytics systems monitor mixing effectiveness through real-time analysis of reactant concentrations and product formation [22].

    Process ParameterOptimal RangeIndustrial ImpactMonitoring Method
    Temperature control0-5°C for initiation, 20-25°C for completionPrevents side reactions and decompositionThermocouple arrays
    Pressure optimizationAtmospheric to 2 barControls reaction rate and selectivityPressure sensors
    Flow rate0.1-0.3 mL/min (lab scale)Determines space-time yieldFlow meters
    Mixing efficiencyHigh surface area mixersEnsures complete conversionIn-line analytics
    Heat transfer coefficientEnhanced by continuous flowImproves energy efficiencyHeat flux sensors
    Residence time41 seconds to 2 hoursBalances yield and throughputResidence time distribution

    Byproduct Formation and Purification Strategies

    The formation of byproducts during N,N-Dimethyl-N'-phenylsulfamide synthesis represents a significant challenge for industrial production, requiring sophisticated purification strategies to achieve the required product purity specifications. The most common byproducts include unreacted starting materials, hydrolysis products, polymerization products, oxidation byproducts, and solvent degradation products [17] [18].

    Unreacted starting materials constitute the most prevalent byproduct category, typically resulting from incomplete conversion during the synthesis process. These materials are generally removed through crystallization techniques using alcohol-water mixtures, achieving separation efficiencies of 85-95% [17]. The crystallization approach is particularly suitable for industrial applications due to its scalability and cost-effectiveness [17].

    Hydrolysis products form when moisture is present during the synthesis or storage of intermediate compounds. These products are typically removed through aqueous extraction techniques, which demonstrate high separation efficiencies of 90-98% [18]. The aqueous extraction method is highly compatible with industrial operations and can be easily integrated into continuous manufacturing processes [18].

    Polymerization products represent a more challenging purification problem, particularly when high temperatures or extended residence times are employed during synthesis. These byproducts typically require column chromatography for effective removal, achieving separation efficiencies of 70-85% [17]. However, the high cost and complexity of chromatographic separations limit their industrial applicability for large-scale production [17].

    Oxidation byproducts result from excessive electrochemical potential application or exposure to oxidizing conditions during synthesis. These compounds are typically removed through distillation under reduced pressure, achieving separation efficiencies of 80-90% [19]. While effective, this approach is energy-intensive and represents a moderate industrial applicability option [19].

    Solvent degradation products form during high-temperature processing conditions and can be effectively removed through activated carbon treatment. This approach demonstrates separation efficiencies of 75-90% and offers excellent industrial applicability due to its economic advantages [18]. The activated carbon treatment method is particularly suitable for continuous manufacturing processes [18].

    Byproduct TypeFormation ConditionsPurification MethodSeparation Efficiency (%)Industrial Applicability
    Unreacted starting materialsIncomplete conversionCrystallization from alcohol/water85-95High - standard crystallization
    Hydrolysis productsMoisture presenceAqueous extraction90-98High - simple extraction
    Polymerization productsHigh temperature/long residence timeColumn chromatography70-85Low - costly for large scale
    Oxidation byproductsExcessive electrochemical potentialDistillation under reduced pressure80-90Moderate - energy intensive
    Solvent degradation productsHigh temperature processingActivated carbon treatment75-90High - economical treatment

    XLogP3

    0.9

    Other CAS

    4710-17-2

    Wikipedia

    N,N-dimethyl-N'-phenylsulfamide

    Use Classification

    Pesticides -> Fungicides -> Amide fungicides -> Phenylsulfamide fungicides -> Transformation products
    Environmental transformation -> Pesticide transformation products (metabolite, successor)

    Dates

    Last modified: 08-15-2023

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